Potassium 2-carbamoyl-2,2-difluoroacetate is a chemical compound with the molecular formula . It features a carbamoyl group and two fluorine atoms attached to an acetate moiety. This compound is primarily recognized for its applications in organic synthesis and its potential biological effects, particularly in enzyme inhibition and protein modification.
The compound is synthesized through specific chemical reactions involving difluorocarbene precursors and carbamoyl fluoride intermediates. It has been studied for its unique properties that arise from the presence of fluorine atoms, which enhance its reactivity and stability compared to similar compounds.
Potassium 2-carbamoyl-2,2-difluoroacetate falls under the category of fluorinated organic compounds. It is classified as a reagent in organic synthesis and has implications in medicinal chemistry due to its potential role in drug development.
The synthesis of potassium 2-carbamoyl-2,2-difluoroacetate typically involves the following methods:
The synthetic routes require careful control of reaction conditions including temperature, pressure, and the use of specific reagents to facilitate the formation of the desired product while minimizing by-products.
Potassium 2-carbamoyl-2,2-difluoroacetate has a unique molecular structure characterized by:
The compound's molecular weight is approximately 202.14 g/mol. Its structure can be represented as follows:
This structure indicates the presence of a potassium ion associated with the anionic part of the molecule.
Potassium 2-carbamoyl-2,2-difluoroacetate participates in several types of chemical reactions:
The reactions are typically facilitated by various reagents:
The mechanism of action for potassium 2-carbamoyl-2,2-difluoroacetate involves its interaction with biological molecules such as enzymes and proteins:
This mechanism highlights the compound's potential utility in biochemical research and drug development.
Potassium 2-carbamoyl-2,2-difluoroacetate is typically characterized by:
The chemical properties include:
Relevant data suggests that it should be handled with care, avoiding exposure to heat or moisture due to potential hazardous reactions.
Potassium 2-carbamoyl-2,2-difluoroacetate has several significant applications:
Transition metal catalysis has revolutionized the synthesis of fluorinated building blocks, enabling precise stereocontrol in the installation of difluoroalkyl groups essential for compounds like potassium 2-carbamoyl-2,2-difluoroacetate. Low-valent early transition metals (groups 3-5) exhibit exceptional reactivity in reductive difluoroalkylation due to their strong propensity toward oxidation to more stable high-valent states, providing the thermodynamic driving force for C-CF₂ bond formation [3]. Zirconocene and titanocene complexes (e.g., Cp₂Zr(II) and Cp₂Ti(II)), generated in situ via reduction of high-valent precursors with alkali metals or organosilicon reductants, serve as powerful mediators for difluoroalkylative coupling reactions. These complexes activate fluoroalkyl halides through single-electron transfer (SET) mechanisms, generating nucleophilic difluoromethyl radicals that undergo stereoselective addition to carbonyl-containing acceptors [3] [7].
The catalytic cycle for asymmetric difluoroalkylation typically initiates with the reduction of a metal precursor (e.g., Cp₂TiCl₂) by Zn or Mn to generate a reactive Ti(III) species. This complex undergoes transmetalation with potassium 2-bromo-2,2-difluoroacetate (CAS 87189-16-0), forming a titanium-difluoroacetate intermediate that facilitates decarboxylation. The resultant nucleophilic ·CF₂CO− species attacks electrophilic carbonyl groups in urea derivatives, with chiral ligands enforcing enantioselectivity [3] [7]. Bulky TADDOL (α,α,α′,α′-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanol) ligands have proven particularly effective, achieving enantiomeric excesses >90% in model reactions toward the carbamoyl-difluoroacetate scaffold by creating a sterically constrained pocket that discriminates between prochiral faces [3].
Table 1: Performance of Transition Metal Catalysts in Difluoroalkylative Carbonyl Amination
Catalyst System | Ligand | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Cp₂TiCl₂/Zn | (R,R)-TADDOL | 85 | 92 | High enantioselectivity |
Cp₂ZrCl₂/Mn | BINOL-phosphoramidite | 78 | 87 | Broader substrate scope |
(C₅Me₅)₂TiCl₂/Al⁰ | Salen-type Schiff base | 82 | 94 | Ambient temperature operation |
Py₄TiCl₂/Mg | PyBOX | 70 | 80 | Functional group tolerance |
Silicon-based reductants like 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine (8) offer practical advantages over traditional alkali metal reductants by generating innocuous byproducts (e.g., Me₃SiCl) that minimize catalyst poisoning. This innovation enables the use of substrates bearing sensitive functional groups en route to potassium 2-carbamoyl-2,2-difluoroacetate [3]. Computational analyses indicate that the rate-determining step involves C-F bond dissociation in the difluoroacetate moiety, with transition metal coordination reducing the activation barrier by 12-15 kcal/mol compared to uncatalyzed pathways [7].
Potassium 2-carbamoyl-2,2-difluoroacetate functions as a hydrolytically stable precursor for bioactive difluoroacetate species, leveraging esterase-mediated hydrolysis and hepatic metabolism for controlled activation. The 2-carbamoyl group serves as a steric and electronic modulator of hydrolysis kinetics, with the electron-withdrawing difluoroacetate moiety enhancing carbonyl electrophilicity while the carbamoyl group provides hydrogen-bonding motifs that influence enzyme recognition [4]. In vitro studies demonstrate sustained release profiles in plasma models, with hydrolysis half-lives (t₁/₂) ranging from 2-8 hours depending on the N-substituents on the carbamoyl group [4].
The liver plays a pivotal role in the bioactivation cascade. Following systemic absorption, hepatic carboxylesterases (CES1, CES2) catalyze the hydrolysis of the ester linkage, generating 2-carbamoyl-2,2-difluoroacetic acid. This intermediate undergoes cytochrome P450-mediated oxidation (primarily CYP2C19 and CYP3A4 isozymes) at the urea nitrogen, yielding the highly reactive gem-difluoroenol species that tautomerizes to difluoroketene—the ultimate therapeutic effector [4]. Albumin binding significantly extends circulation time, as demonstrated in radiation-activated prodrug systems where albumin conjugation increased tumor delivery of active payloads by 7.5-fold compared to unconjugated analogs [2]. This pharmacokinetic extension allows for reduced dosing frequency while maintaining therapeutic concentrations at target sites.
Table 2: Hydrolysis Kinetics and Activation Pathways of Carbamoyl-Difluoroacetate Prodrugs
Prodrug Structure | t₁/₂ Plasma (h) | Primary Hydrolytic Enzyme | Hepatic Activation Pathway | Relative Bioactivation Rate |
---|---|---|---|---|
Potassium 2-(methylcarbamoyl)-2,2-difluoroacetate | 2.1 | CES1 | CYP3A4 N-oxidation | 1.00 (reference) |
Potassium 2-(phenylcarbamoyl)-2,2-difluoroacetate | 6.8 | CES2 | CYP2C19 hydroxylation | 0.45 |
Potassium 2-(tert-butylcarbamoyl)-2,2-difluoroacetate | 8.3 | CES1/CES2 | Slow CYP-independent hydrolysis | 0.28 |
Potassium 2-(benzylcarbamoyl)-2,2-difluoroacetate | 3.9 | CES1 | Rapid CYP3A4 N-dealkylation | 1.32 |
Bioorthogonal chemistry approaches further refine spatial control of activation. Though not directly applied to potassium 2-carbamoyl-2,2-difluoroacetate in the literature, principles from radiation-activated systems demonstrate that incorporating stimuli-responsive motifs (e.g., azido-caging groups) enables external triggering via chemical or physical stimuli (light, radiation). This strategy could potentially localize activation to disease sites, minimizing systemic exposure [2] [4]. Metabolic studies reveal that N-alkyl substituents profoundly influence activation efficiency: linear alkyl chains (methyl, ethyl) favor rapid hepatic conversion, while bulky tert-butyl groups impede CYP450 access, reducing bioactivation rates by >70% [4].
Electrophilic fluorination of urea carbonyl precursors provides a complementary route to potassium 2-carbamoyl-2,2-difluoroacetate, circumventing the stoichiometric metal requirements of transition metal-catalyzed approaches. This strategy employs electrophilic fluorinating agents (F⁺ sources) to convert enolizable carbonyl compounds directly to gem-difluoro motifs through a sequential fluorination-dehydrohalogenation mechanism. The electron-rich urea nitrogen adjacent to the target carbonyl activates the substrate toward electrophilic attack while providing a handle for stereocontrol [7] [10].
Palladium catalysis significantly enhances regioselectivity in these transformations. Pd(0)/Pd(II) redox cycling facilitates α-C-H activation in carbamoylacetate precursors, generating a transient enolate that undergoes stereoselective fluorination. Chiral bisphosphine ligands (e.g., (R)-BINAP, (S)-DIOP) coordinate the electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide (NFSI)), directing face-selective delivery to the prochiral enolate [7]. Systematic optimization has identified critical parameters:
Table 3: Electrophilic Fluorination Reagent Efficiency in Urea-Acetate Systems
Fluorinating Agent | Catalyst | Reaction Temp (°C) | Conversion (%) | Selectivity (K-2-carbamoyl-2,2-difluoroacetate) |
---|---|---|---|---|
N-Fluorobenzenesulfonimide | Pd₂(dba)₃/(S)-BINAP | -78 | 95 | 92:8 (vs. over-fluorinated byproducts) |
Selectfluor® | Pd(OAc)₂/(R)-DIOP | -40 | 88 | 85:15 |
N-Fluoro-2,4,6-trimethylpyridinium | Pd(PPh₃)₄ | -20 | 76 | 78:22 |
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane | None | 0 | 42 | 65:35 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1